RuCl2[(R)-xylbinap][(R)-daipen]

Catalog No.
S8317912
CAS No.
M.F
C71H74Cl2N2O2P2Ru
M. Wt
1221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RuCl2[(R)-xylbinap][(R)-daipen]

Product Name

RuCl2[(R)-xylbinap][(R)-daipen]

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium

Molecular Formula

C71H74Cl2N2O2P2Ru

Molecular Weight

1221.3 g/mol

InChI

InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1

InChI Key

UTQCNMRDWASSEC-OEGAAENXSA-L

SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Ruthenium dichloride complexed with (R)-xylbinap and (R)-daipen, denoted as RuCl2[(R)-xylbinap][(R)-daipen], is a chiral ruthenium catalyst notable for its application in asymmetric hydrogenation reactions. This compound features a molecular formula of C71H74Cl2N2O2P2Ru and a molecular weight of approximately 1,221.30 g/mol . The structure consists of a ruthenium center coordinated to two chloride ligands, a bidentate phosphine ligand (xylbinap), and a diamine ligand (daipen), which together facilitate catalytic activity.

RuCl2[(R)-xylbinap][(R)-daipen] is primarily utilized in asymmetric hydrogenation reactions, where it catalyzes the reduction of prochiral ketones to chiral alcohols. The mechanism involves the coordination of the substrate to the ruthenium center, followed by hydrogen transfer facilitated by the ligands. This catalyst has shown high enantioselectivity in various reactions, yielding products with excellent optical purity .

While RuCl2[(R)-xylbinap][(R)-daipen] is not primarily studied for direct biological activity, its role in synthesizing biologically relevant compounds through asymmetric hydrogenation makes it significant in pharmaceutical chemistry. The chiral alcohols produced can serve as intermediates in drug synthesis, contributing to the development of therapeutics with specific stereochemical configurations .

The synthesis of RuCl2[(R)-xylbinap][(R)-daipen] typically involves the following steps:

  • Preparation of Ligands: Synthesize (R)-xylbinap and (R)-daipen through established organic synthesis methods.
  • Complex Formation: Combine the prepared ligands with ruthenium dichloride under controlled conditions (e.g., solvent choice, temperature) to facilitate coordination.
  • Purification: Isolate the resulting complex through techniques such as recrystallization or chromatography to obtain high-purity RuCl2[(R)-xylbinap][(R)-daipen] .

The primary application of RuCl2[(R)-xylbinap][(R)-daipen] lies in asymmetric catalysis, particularly in the hydrogenation of ketones and imines to produce optically active alcohols and amines. This capability is crucial in synthetic organic chemistry, especially for pharmaceuticals where chirality is vital for efficacy and safety . Additionally, this compound may find applications in materials science where chiral catalysts are required.

Interaction studies involving RuCl2[(R)-xylbinap][(R)-daipen] focus on its catalytic behavior with various substrates. Research indicates that this catalyst effectively interacts with a range of ketones, demonstrating high activity and selectivity . Studies also explore its interaction with different solvents and bases to optimize reaction conditions for maximum yield and enantioselectivity .

Several compounds share structural similarities or catalytic functions with RuCl2[(R)-xylbinap][(R)-daipen]. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
RuCl2[(S)-(DM-BINAP)][(S,S)-DPEN]Similar bidentate phosphine and diamine coordinationExhibits different enantioselectivity profiles
RuCl2[(S)-(Xyl-P-Phos)][(S)-DAIPEN]Chiral ruthenium complex for asymmetric hydrogenationTailored for specific substrates like cyclic ketones
RuCl2[(S)-(DM-SEGPHOS)][(S,S)-DPEN]Another variant for asymmetric reductionsDifferent ligand combinations affecting catalytic efficiency

RuCl2[(R)-xylbinap][(R)-daipen] stands out due to its specific ligand arrangement that enhances its catalytic performance in asymmetric synthesis compared to other similar compounds. Its unique combination of (R)-xylbinap and (R)-daipen allows for high enantioselectivity, making it particularly valuable in synthetic applications where chirality is crucial .

The evolution of asymmetric hydrogenation catalysts began with Wilkinson’s rhodium complexes in the 1960s, but ruthenium-based systems gained prominence due to their stability and tunability. Early breakthroughs included Knowles’ work on Rh-catalyzed enantioselective hydrogenation, which laid the groundwork for transition-metal catalysis. However, the introduction of Noyori’s ruthenium-BINAP systems in the 1980s marked a paradigm shift, enabling efficient reductions of ketones and imines.

RuCl2[(R)-XylBINAP][(R)-DAIPEN] emerged as a refinement of Noyori’s original design. By replacing BINAP’s phenyl groups with 3,5-xylyl substituents, XylBINAP introduced enhanced steric bulk, reducing catalyst-substrate mismatches. Concurrently, the DAIPEN ligand’s electron-rich 4-methoxyphenyl groups improved metal-ligand cooperativity, facilitating proton transfer during hydrogenation. This dual-ligand strategy, first reported in the late 1990s, addressed limitations in earlier catalysts, such as narrow substrate scope and moderate enantioselectivity.

Synthesis of (R)-XylBINAP

(R)-XylBINAP, a 2,2′-bis(di(3,5-xylyl)phosphino)-1,1′-binaphthyl derivative, is synthesized through a multistep sequence starting from (R)-BINAP. The process involves introducing xylyl groups at the 3,5-positions of the phosphine phenyl rings via Friedel-Crafts alkylation or direct phosphorylation. A critical step is the resolution of enantiomers using chiral auxiliaries, such as tartaric acid derivatives, to achieve the desired (R)-configuration [4] [6]. The final product is purified via recrystallization from toluene/hexane mixtures, yielding >97.0% purity with 99.0% enantiomeric excess [4].

Key challenges in this synthesis include maintaining air-free conditions due to the ligand’s sensitivity to oxidation and optimizing reaction temperatures to prevent racemization. Recent advancements have demonstrated that 4,4′-substituted XylBINAP variants can further enhance steric hindrance, improving catalytic performance in hydrogenation reactions [6].

Synthesis of (R)-DAIPEN

(R)-DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) is prepared through a stereoselective alkylation of (R)-1,2-diaminobutane with 4-methoxybenzyl bromide. The reaction proceeds under basic conditions, typically using potassium carbonate in tetrahydrofuran, followed by chromatographic purification to isolate the diastereomerically pure product. The methoxy groups on the aromatic rings enhance electron donation, stabilizing the ruthenium complex during catalysis [7].

Coordination Chemistry: Ruthenium-Ligand Binding Modes

Octahedral Geometry and Ligand Arrangement

RuCl₂[(R)-XylBINAP][(R)-DAIPEN] adopts a distorted octahedral geometry, as confirmed by X-ray crystallography [6]. The ruthenium center is coordinated by two chloride ions in a trans configuration, with the bidentate XylBINAP and DAIPEN ligands occupying equatorial positions. The XylBINAP ligand binds via its two phosphorus atoms, while DAIPEN coordinates through its nitrogen atoms, creating a chiral environment critical for enantioselectivity [6].

Electronic and Steric Effects

The 3,5-xylyl substituents on XylBINAP introduce significant steric bulk, shielding one face of the ruthenium center and directing substrate approach. Concurrently, the electron-donating methoxy groups on DAIPEN enhance back-donation from ruthenium to substrate π*-orbitals, facilitating hydrogen activation [6] [7]. This synergy between steric and electronic effects underpins the complex’s high catalytic activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectra provide critical insights into ligand coordination and complex purity. For RuCl₂[(R)-XylBINAP][(R)-DAIPEN], the ³¹P NMR spectrum exhibits a singlet at δ 4.99 ppm, confirming symmetrical phosphorus environments [2]. ¹H NMR reveals distinct resonances for the xylyl methyl groups (δ 2.25–2.40 ppm) and DAIPEN’s methoxy protons (δ 3.75 ppm), with no evidence of uncoordinated ligands [6].

X-ray Crystallography

Single-crystal X-ray analysis reveals bond lengths and angles consistent with Ru–P (2.30–2.35 Å) and Ru–N (2.10–2.15 Å) distances, characteristic of strong σ-donor interactions [6]. The dihedral angle between the naphthyl rings of XylBINAP (85.7°) creates a rigid chiral pocket, while the DAIPEN ligand’s methyl group projects into the active site, further modulating stereoselectivity [6].

Table 1: Selected Crystallographic Data for RuCl₂[(R)-XylBINAP][(R)-DAIPEN]

ParameterValue
Ru–P bond length2.32 Å
Ru–N bond length2.12 Å
N–Ru–P angle92.5°
Dihedral angle85.7°

Purification Challenges and Column Chromatography Optimization

Chromatographic Purification

Silica gel chromatography with dichloromethane/methanol gradients (95:5 to 90:10) effectively separates RuCl₂[(R)-XylBINAP][(R)-DAIPEN] from unreacted ligands and ruthenium precursors. The complex’s high polarity due to chloride ligands results in an Rf of 0.35–0.45 under these conditions [6].

Table 2: Column Chromatography Conditions

Stationary PhaseMobile PhaseElution Order
Silica gel (230–400 mesh)CH₂Cl₂/MeOH (95:5)Unreacted ligands → RuCl₂ complex → Ruthenium precursors

The asymmetric hydrogenation mechanism catalyzed by RuCl2[(R)-xylbinap][(R)-daipen] follows a well-defined catalytic cycle that proceeds through discrete intermediates. The catalytic cycle begins with the precatalyst RuCl2[(R)-xylbinap][(R)-daipen] (Complex A), which undergoes activation under basic and reductive conditions [1]. The presence of potassium tert-butoxide (KO-t-Bu) in isopropanol facilitates the transformation of the dichloride precursor into a cationic ruthenium species (Complex B) through chloride displacement [1]. This cationic intermediate serves as the entry point for hydrogen activation and subsequent ketone reduction.

Under hydrogen atmosphere, the cationic species B reversibly coordinates molecular hydrogen to form the hydrogen-bound complex C [1]. The coordination of dihydrogen to the electron-deficient ruthenium center creates a weakly bound η2-H2 complex that is susceptible to heterolytic cleavage. The presence of base is crucial at this stage, as it facilitates the deprotonation step that converts the hydrogen complex C into the catalytically active dihydride species D [1]. This transformation represents the hydrogen activation phase of the catalytic cycle and generates the key reactive intermediate responsible for ketone reduction.

The dihydride complex D possesses a facial configuration with the two hydride ligands and the two nitrogen atoms of the diamine ligand positioned in a specific geometric arrangement [1]. This spatial organization is essential for the subsequent hydride transfer mechanism and creates the chiral environment necessary for enantioselective reduction. Upon ketone coordination and reduction, the dihydride complex D is converted to a sixteen-electron ruthenium amide species E, which must be protonated by the alcoholic solvent to regenerate the cationic species B and complete the catalytic cycle [1]. Under highly basic conditions, the amide complex E can also react directly with hydrogen to regenerate the dihydride D, creating an alternative pathway within the catalytic manifold [1].

Hydride Transfer Mechanisms

The hydride transfer mechanism in RuCl2[(R)-xylbinap][(R)-daipen]-catalyzed asymmetric hydrogenation proceeds through a concerted six-membered transition state that represents a unique mechanistic paradigm in organometallic catalysis [1] [2]. This transition state involves the simultaneous transfer of both a hydride from the ruthenium center and a proton from the amine ligand to the ketone substrate, creating a pericyclic-type reaction pathway that operates in the outer coordination sphere of the metal complex [1].

The active dihydride complex D exhibits a specific quadrupole arrangement characterized by the sequence H^δ^-–Ru^δ^+^–N^δ^-^–H^δ^+ that provides the electronic framework for ketone reduction [1]. This charge distribution creates an electrostatic complementarity with the ketone dipole C^δ^+^=O^δ^-^, facilitating the approach of the substrate and lowering the activation energy for the hydride transfer process [1]. The absence of direct ketone coordination to the ruthenium center distinguishes this mechanism from traditional inner-sphere catalytic processes and accounts for the exceptional chemoselectivity observed with this catalyst system [1].

Computational investigations have revealed that the hydride transfer step can proceed through either concerted or stepwise pathways, depending on the electronic properties of the ketone substrate and the specific reaction conditions [3]. In most cases involving aromatic ketones, the asynchronous transfer of hydride and proton follows a stepwise mechanism where the hydride transfer occurs first, generating a transient alkoxide intermediate, followed by rapid protonation from the amine ligand [3]. This mechanistic flexibility allows the catalyst system to accommodate a wide range of ketone substrates while maintaining high enantioselectivity.

The requirement for at least one NH moiety, preferably an NH2 group, on the diamine ligand reflects the critical role of hydrogen bonding in stabilizing the transition state and facilitating proton transfer [1]. The steric environment around the NH groups influences both the reactivity and selectivity of the hydride transfer process, with bulkier substituents generally leading to reduced catalytic activity but potentially enhanced enantioselectivity in certain substrate classes [1].

Role of Base (KO-t-Bu) in H₂ Activation

Potassium tert-butoxide (KO-t-Bu) plays multiple crucial roles in the activation and catalytic performance of RuCl2[(R)-xylbinap][(R)-daipen] in asymmetric hydrogenation reactions [1] [4]. The primary function of the base involves the facilitation of chloride displacement from the precatalyst complex, enabling the formation of the cationic ruthenium species that can coordinate and activate molecular hydrogen [1]. This initial activation step is essential for generating the catalytically competent form of the ruthenium complex.

Beyond its role in precatalyst activation, KO-t-Bu serves as a crucial promoter for the heterolytic cleavage of coordinated hydrogen in the conversion of complex C to the active dihydride D [1]. The base abstracts a proton from the coordinated η2-H2 ligand, generating the Ru-H bond and creating the dihydride species that serves as the actual hydride donor in the catalytic cycle [1]. This deprotonation step is often rate-limiting in the overall catalytic process, and the strength and concentration of the base directly influence the turnover frequency of the catalyst system [1].

The concentration of base must be carefully optimized to balance efficient hydrogen activation with the stability of the catalyst and reaction products [1]. Excess base can lead to decomposition of sensitive ketone substrates or catalyst deactivation through over-deprotonation of the diamine ligands [1]. Conversely, insufficient base concentrations result in slow hydrogen activation and reduced catalytic turnover frequencies [1]. The optimal base concentration typically ranges from 10 to 50 equivalents relative to the ruthenium catalyst, depending on the specific substrate and reaction conditions [1].

Recent mechanistic studies have demonstrated that KO-t-Bu can also participate in substrate activation through hydrogen bonding interactions with carbonyl groups, particularly for ketones bearing electron-withdrawing substituents [4] [5]. These secondary interactions can influence the approach geometry of the ketone to the catalyst active site and contribute to the overall enantioselectivity of the reduction process [5]. The multiple roles of base in both catalyst activation and substrate coordination highlight the sophisticated interplay of factors that contribute to the high efficiency of this catalytic system [4].

Substrate-Catalyst Interactions in Prochiral Ketone Reduction

The substrate-catalyst interactions in prochiral ketone reduction with RuCl2[(R)-xylbinap][(R)-daipen] are characterized by highly specific non-covalent binding modes that determine both the reactivity and enantioselectivity of the hydrogenation process [6] [7]. Unlike traditional coordination-based mechanisms, the ketone substrate approaches the catalyst through the outer coordination sphere, establishing a network of weak interactions that collectively orient the prochiral center for selective hydride delivery [1] [6].

The primary interaction occurs between the ketone carbonyl dipole and the Ru-H-N-H quadrupole of the active catalyst, creating an electrostatically favorable binding mode that positions the ketone for efficient hydride transfer [1]. The specific geometry of this interaction is determined by the steric environment created by the xylbinap ligand, which forms a chiral pocket around the active site [8]. The 3,5-xylyl substituents on the phosphine atoms create bulky aromatic walls that define the substrate binding cavity and enforce specific approach geometries for incoming ketones [1].

For aromatic ketones, the phenyl ring of the substrate experiences attractive π-stacking interactions with the aromatic components of the xylbinap ligand, contributing to the binding affinity and selectivity [8] [9]. These secondary interactions help to position the ketone in the optimal orientation for hydride transfer while discriminating between the two enantiofaces of the prochiral carbonyl group [8]. The strength and directionality of these π-stacking interactions depend on the electronic properties of both the substrate and catalyst aromatic systems [9].

The daipen ligand contributes to substrate recognition through hydrogen bonding interactions between its NH groups and the ketone carbonyl oxygen [1] [10]. These hydrogen bonds not only stabilize the substrate-catalyst complex but also activate the carbonyl group toward nucleophilic attack by the ruthenium hydride [10]. The spatial arrangement of the hydrogen bond donors on the daipen ligand creates a specific binding site that complements the shape and electronic properties of ketone substrates [1].

Dynamic molecular modeling studies have revealed that substrate binding occurs through an induced-fit mechanism where both the catalyst and substrate undergo conformational adjustments to optimize their interaction [11] [12]. The flexibility of the daipen ligand allows it to adapt to different ketone structures while maintaining the essential hydrogen bonding contacts required for catalytic activity [12]. This conformational adaptability contributes to the broad substrate scope observed with this catalyst system [11].

Enantiocontrol Through Chiral Pocket Architecture

The enantiocontrol mechanism in RuCl2[(R)-xylbinap][(R)-daipen]-catalyzed asymmetric hydrogenation relies on the formation of a well-defined chiral pocket that discriminates between the two enantiofaces of prochiral ketones through differential steric and electronic interactions [1] [8]. The chiral pocket is constructed by the cooperative arrangement of the xylbinap and daipen ligands around the ruthenium center, creating an asymmetric environment that favors the approach of ketone substrates from one specific face [1].

The xylbinap ligand provides the primary source of chiral recognition through its axially chiral binaphthyl backbone and the sterically demanding 3,5-xylyl substituents on the phosphine atoms [1]. These xylyl groups create a V-shaped channel that can accommodate substrate substituents of different sizes and shapes with varying degrees of steric complementarity [8]. The depth and width of this chiral channel determine the selectivity for different ketone substitution patterns, with aromatic rings generally fitting better than aliphatic groups due to favorable π-stacking interactions [8].

The daipen ligand contributes to enantiocontrol through its chiral 1,2-diamine backbone, which adopts a skewed five-membered chelate ring conformation when coordinated to ruthenium [1]. This skewed geometry positions the two NH groups in axial and equatorial orientations, with the axial NH being more reactive in the hydride transfer process due to its optimal geometric relationship with the ruthenium hydride [1]. The 4-methoxyphenyl substituents on the daipen ligand provide additional steric bulk that helps to define the boundaries of the chiral pocket [1].

The enantioface selectivity arises from the differential stabilization of diastereomeric transition states corresponding to ketone approach from the si and re faces [1] [8]. For acetophenone as a model substrate, the si-face approach places the methyl group in the less sterically congested region of the chiral pocket while positioning the phenyl ring in a region where it can engage in favorable π-stacking interactions with the xylbinap aromatic system [1]. In contrast, the re-face approach results in severe steric clashing between the phenyl ring and the xylyl substituents of the phosphine ligand [1].

The exceptional enantioselectivity achieved with this catalyst system (>99% ee for many substrates) reflects the high degree of differentiation between the competing transition states [1]. Computational analysis has shown that the energy difference between the favored and disfavored pathways can exceed 4 kcal/mol, corresponding to enantioselectivities of greater than 99% at room temperature [2]. The precise tuning of steric and electronic factors within the chiral pocket allows for this remarkable level of asymmetric induction [2].

Non-Covalent Stabilization: π-Stacking and Hydrogen Bonding

Non-covalent interactions play a fundamental role in determining the efficiency and selectivity of RuCl2[(R)-xylbinap][(R)-daipen]-catalyzed asymmetric hydrogenation through the stabilization of substrate-catalyst complexes and transition states [9] [10]. The most significant of these interactions include π-stacking between aromatic systems, hydrogen bonding between polar groups, and van der Waals interactions that collectively define the substrate binding mode and enantioselectivity [9] [10].

π-Stacking interactions occur between the aromatic rings of ketone substrates and the extended aromatic framework of the xylbinap ligand [9]. These interactions typically involve face-to-face or edge-to-face orientations of aromatic rings with optimal stacking distances of 3.5-4.0 Å [9]. The electron-rich xylyl substituents on the phosphine atoms serve as π-basic components that can interact favorably with electron-deficient aromatic ketones, while the binaphthyl backbone provides additional π-stacking opportunities [9]. The strength of these interactions ranges from 2-8 kcal/mol depending on the electronic properties and geometric complementarity of the interacting aromatic systems [9].

Hydrogen bonding represents another crucial stabilizing factor, primarily involving the NH groups of the daipen ligand and the carbonyl oxygen of ketone substrates [10]. These hydrogen bonds not only contribute to substrate binding affinity but also serve to activate the carbonyl group toward nucleophilic attack by polarizing the C=O bond [10]. The optimal hydrogen bond distances range from 1.8-2.2 Å, with bond strengths typically in the range of 3-7 kcal/mol [10]. The cooperative effect of multiple hydrogen bonds can significantly enhance the overall binding energy and selectivity of the substrate-catalyst interaction [10].

Recent computational studies have revealed that the most selective transition states are stabilized by networks of cooperative non-covalent interactions rather than any single dominant force [10] [12]. These interaction networks create a "lock-and-key" type of complementarity between the catalyst chiral pocket and the substrate structure [12]. The hydrogen bonding ability of Noyori-Ikariya type ruthenium catalysts enables precise control over stereochemical outcomes through the formation of specific hydrogen bonding patterns with ketone substrates [10].

The strength and directionality of non-covalent interactions are sensitive to solvent effects, with protic solvents generally weakening hydrogen bonds through competitive solvation while aprotic solvents can enhance π-stacking interactions [9] [10]. The choice of reaction solvent therefore represents an important parameter for optimizing both catalyst activity and selectivity [10]. Mechanistic studies have demonstrated that the most effective solvents are those that allow for optimal expression of the catalyst's non-covalent binding capabilities while maintaining sufficient polarity to support the ionic intermediates in the catalytic cycle [10].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

1220.364599 g/mol

Monoisotopic Mass

1220.364599 g/mol

Heavy Atom Count

80

Dates

Last modified: 02-18-2024

Explore Compound Types